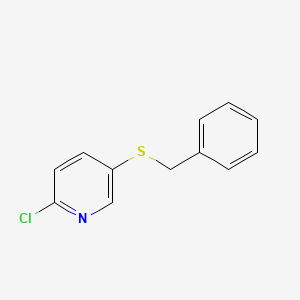

5-(Benzylthio)-2-chloropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzylsulfanyl-2-chloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNS/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVPYLMWONPKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzylthio 2 Chloropyridine and Analogues

Synthetic Routes to 2-Chloropyridine Scaffolds

The formation of the 2-chloropyridine core is a critical step in the synthesis of the target compound. Various strategies have been developed to introduce a chlorine atom at the 2-position of the pyridine (B92270) ring with high regioselectivity.

Direct Chlorination Approaches and Regioselectivity Control

Direct chlorination of the pyridine ring presents a formidable challenge due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic attack compared to benzene. When direct chlorination is attempted, it often requires harsh conditions and can lead to a mixture of chlorinated pyridines with low regioselectivity.

To overcome these limitations, the use of pyridine N-oxides is a widely adopted strategy. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Treatment of pyridine N-oxide with various chlorinating agents can selectively yield 2-chloropyridine. The reaction proceeds through an initial attack of the chlorinating agent on the N-oxide oxygen, followed by a rearrangement and subsequent loss of a leaving group to afford the 2-chlorinated product. The choice of chlorinating agent and reaction conditions can significantly influence the yield and regioselectivity of this transformation.

| Chlorinating Agent | Base | Solvent | Temperature | Yield of 2-Chloropyridine | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane | Reflux | 90% | google.com |

| Sulfuryl chloride (SO₂Cl₂) | Triethylamine | Dichloromethane | Not specified | Moderate | google.com |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | Not specified | Moderate | google.com |

Functional Group Interconversion Strategies for 2-Chloropyridines

An alternative to direct chlorination is the conversion of other functional groups at the 2-position of the pyridine ring into a chlorine atom. These interconversion strategies often provide excellent yields and regioselectivity.

One of the most prominent methods is the Sandmeyer reaction, which involves the diazotization of a 2-aminopyridine followed by treatment with a copper(I) chloride catalyst. google.comgoogle.com This reaction proceeds via a diazonium salt intermediate, which is then displaced by a chloride ion. While the classical Sandmeyer reaction is effective, modifications and alternative diazotization procedures have been developed to improve yields and avoid the use of copper salts in some cases. chemicalbook.com

Another common strategy is the conversion of 2-pyridones (or 2-hydroxypyridines) to 2-chloropyridines. This transformation can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and phosgene being commonly employed. wikipedia.orgpatsnap.com The reaction involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

| Precursor | Reagent | Conditions | Product | Notable Features | Reference |

| 2-Aminopyridine | NaNO₂, HCl, CuCl | Aqueous, low temperature | 2-Chloropyridine | Classic Sandmeyer reaction | google.comgoogle.com |

| 2-Pyridone | Phosphorus oxychloride (POCl₃) | Heating | 2-Chloropyridine | Widely applicable method | wikipedia.org |

| 2-Pyridone | Phosgene | In the presence of N,N-disubstituted formamides | 2-Chloropyridine | Effective but requires handling of toxic phosgene | patsnap.com |

Introduction of the Benzylthio Moiety into Pyridine Systems

With the 2-chloropyridine scaffold in hand, the next critical step is the introduction of the benzylthio group at the 5-position. This is typically achieved through the formation of a carbon-sulfur bond.

Nucleophilic Substitution Reactions for C-S Bond Formation

The introduction of the benzylthio group can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable 2-chloro-5-halopyridine (e.g., 2,5-dichloropyridine) is treated with benzyl (B1604629) mercaptan or its corresponding thiolate. The electron-withdrawing effect of the pyridine nitrogen and the chloro substituent at the 2-position activates the ring towards nucleophilic attack, facilitating the displacement of the leaving group at the 5-position by the sulfur nucleophile. scispace.comgoogle.com The efficiency of this reaction can be influenced by the nature of the leaving group at the 5-position and the reaction conditions, such as the choice of base and solvent.

Thiolation and Subsequent Benzylation Strategies

An alternative two-step strategy involves the initial introduction of a sulfur functionality at the 5-position of the 2-chloropyridine ring, followed by benzylation. This can be achieved by first converting a 2-chloro-5-halopyridine or a derivative into a 2-chloro-5-mercaptopyridine or its corresponding thiolate. For instance, reacting 2-chloropyridine with thiourea can lead to the formation of 2-mercaptopyridine. google.comwikipedia.org A similar approach can be envisioned for a 2-chloro-5-substituted pyridine. Once the thiol is formed, it can be readily benzylated using benzyl bromide or a similar benzylating agent in the presence of a base to yield the desired 5-(benzylthio)-2-chloropyridine.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| Thiolation | 2-Chloropyridine | 1. Thiourea, ethanol, reflux; 2. Strong alkali | 2-Mercaptopyridine | google.com |

| Benzylation | Thiol | Benzyl bromide, base | Thioether | scientificlabs.ie |

Total Synthesis Approaches to this compound

A plausible total synthesis of this compound can be designed by combining the methodologies discussed in the preceding sections. A convergent approach would involve the synthesis of the two key fragments, the 2-chloropyridine core and the benzylthio moiety, followed by their coupling.

One potential synthetic route could commence with the chlorination of a suitable 5-substituted pyridine. For instance, starting from 3-methylpyridine, a two-step chlorination process can yield 2-chloro-5-(chloromethyl)pyridine. patsnap.com The first step involves the chlorination of the pyridine ring to give 2-chloro-5-methylpyridine, and the second step is a radical chlorination of the methyl group. The resulting 2-chloro-5-(chloromethyl)pyridine can then undergo a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, to introduce the thiol functionality. Subsequent benzylation of the intermediate thiol with benzyl bromide in the presence of a base would furnish the target molecule, this compound.

Alternatively, a route starting with the introduction of the sulfur moiety could be employed. For example, 2,5-dichloropyridine could be selectively reacted with benzyl mercaptan under basic conditions, where the greater lability of the chlorine at the 5-position towards nucleophilic attack would lead to the desired product. The synthesis of 2,5-dichloropyridine itself can be achieved through various methods, including the chlorination of 2-alkoxypyridines.

A third approach could involve a Suzuki or Heck coupling reaction using 2-chloro-5-iodopyridine as a starting material to first introduce a carbon-based substituent, which could then be further functionalized. However, for the direct synthesis of this compound, the previously mentioned nucleophilic substitution or thiolation-benzylation routes are more direct.

Advanced Catalytic Methods in the Synthesis of Related Pyridine Thioethers

The formation of the carbon-sulfur (C–S) bond is a cornerstone in organic synthesis, providing access to thioethers that are integral components of pharmaceuticals, agrochemicals, and materials. ias.ac.inresearchgate.net The development of advanced catalytic methods has revolutionized the synthesis of pyridine thioethers and their analogues, offering milder conditions, broader substrate scope, and improved efficiency compared to traditional methods. These modern techniques largely fall under two categories: transition-metal catalysis and photoredox or electrocatalytic methodologies.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C–S bonds. ias.ac.in Difficulties in C–S bond formation can arise from the tendency of sulfur species to deactivate the catalyst; however, significant progress has been made using various metal systems. ias.ac.inresearchgate.net

Palladium (Pd), nickel (Ni), and copper (Cu) complexes are the most commonly employed catalysts for this transformation. researchgate.net Pioneering work in this area includes the palladium-catalyzed coupling of aryl iodides with thiophenols developed by Migita and coworkers in 1978. nih.gov Subsequently, the Buchwald and Hartwig groups introduced more advanced palladium catalyst systems with specialized phosphine ligands, such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu), which significantly expanded the scope of compatible substrates to include various aryl halides and thiols. nih.gov

In addition to precious metals, there is a growing interest in using more abundant and cost-effective first-row transition metals. Catalyst systems based on cobalt and iron have been successfully developed for the synthesis of aryl sulfides. nih.govresearchgate.net For instance, a cobalt-iodide complex with 1,2-bis(diphenylphosphino)ethane (dppe) can effectively catalyze the coupling of aryl halides with both thiophenols and alkanethiols under mild conditions. researchgate.net These methods represent a significant advancement, providing more sustainable alternatives for the synthesis of pyridine thioethers and related compounds. researchgate.netresearchgate.net

| Catalyst System | Metal | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Palladium | Aryl iodides, Thiophenols | Pioneering method for catalytic C-S bond formation. | nih.gov |

| Pd(OAc)2 / DiPPF | Palladium | Aryl halides, Thiols | Broadened substrate scope for C-S cross-coupling. | nih.gov |

| Pd(OAc)2 / CyPF-t-Bu | Palladium | Aryl halides/triflates, Thiols | Effective for coupling with aryl triflates. | nih.gov |

| CoI2(dppe) / Zn | Cobalt | Aryl halides, Thiophenols, Alkanethiols | Utilizes a non-precious metal catalyst under mild conditions. | researchgate.net |

| [Cu(OAc)2] | Copper | Heteroaromatic thioethers, Boronic acids | Chan-Lam type coupling for C-S bond formation. | ias.ac.in |

In recent years, photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling a wide range of reactions, including C–S bond formation, to proceed under exceptionally mild conditions. nih.gov This approach utilizes visible light to initiate chemical transformations, often avoiding the need for high temperatures and strong bases that are common in traditional cross-coupling methods. nih.gov

Several photoredox strategies have been developed for the synthesis of aromatic thioethers. One notable approach involves the visible-light-promoted cross-coupling of thiols and aryl halides without the need for any transition metal or even a dedicated photoredox catalyst. researchgate.netnih.gov In these systems, it is proposed that the interaction between the thiolate anion (electron donor) and the aryl halide (electron acceptor) forms an electron donor-acceptor (EDA) complex. nih.gov Upon irradiation with visible light, this complex undergoes an intermolecular charge transfer that facilitates the C–S bond formation. nih.gov

Dual catalytic systems that combine photoredox catalysis with transition-metal catalysis offer another sophisticated approach. For example, a synergistic photoredox/nickel dual catalysis system has been developed for the thioetherification of aryl bromides. acs.org In this method, alkyl radicals generated from silicate precursors under photoredox conditions act as hydrogen atom abstractors from thiols, generating thiyl radicals. acs.org These reactive sulfur species then enter a nickel-catalyzed cross-coupling cycle to form the desired thioether, a process that tolerates a wide array of functional groups and proceeds at room temperature. acs.org Photocatalysts such as ruthenium complexes, like Ru(bpy)3Cl2·6H2O, have also been employed to convert anilines directly into aromatic thioethers. nih.gov These light-driven methods represent a greener and more sustainable frontier in the synthesis of valuable thioether compounds. mdpi.com

| Catalyst System | Methodology | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| None (Catalyst-Free) | Visible-Light-Promoted EDA Complex | Aryl halides, Thiols | Transition-metal- and photocatalyst-free; proceeds under mild, visible-light irradiation. | nih.gov |

| Ru(bpy)3Cl2·6H2O | Photoredox Catalysis | Anilines, Thiophenols | Direct conversion of anilines to aromatic thioethers. | nih.gov |

| Photocatalyst / Ni Catalyst | Photoredox/Nickel Dual Catalysis | Aryl bromides, Alkyl thiols | Synergistic approach for coupling at room temperature; tolerates protic and sterically hindered thiols. | acs.org |

| Organic Photocatalyst | α-C(sp3)-H Functionalization | Thioethers, Isocyanides | Visible-light-induced radical cyclization for constructing complex heterocyclic thioethers. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 5 Benzylthio 2 Chloropyridine

Reactions at the Halogenated Pyridine (B92270) Nucleus

The pyridine ring, particularly when substituted with a halogen, is a key platform for a variety of synthetic transformations. The chlorine atom at the C-2 position acts as a leaving group in substitution reactions and provides a handle for the introduction of new carbon-carbon bonds through cross-coupling methodologies. Furthermore, the C-H bonds on the pyridine ring, although generally unreactive, can be functionalized under specific catalytic conditions.

The 2-chloro group of 5-(benzylthio)-2-chloropyridine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com Attack by nucleophiles occurs preferentially at the C-2 and C-4 positions of the pyridine ring. stackexchange.com While halopyridines are generally less reactive than acid chlorides, these substitution reactions can be driven to completion, often with the application of heat. youtube.com

A variety of nucleophiles can displace the 2-chloro substituent. Amines, for instance, are effective nucleophiles for this transformation, leading to the formation of 2-aminopyridine derivatives. youtube.com The use of flow reactors at high temperatures (up to 300 °C) has been shown to facilitate the uncatalyzed amination of 2-chloropyridines with a range of secondary amines, affording products in good to excellent yields with short reaction times. thieme-connect.comthieme-connect.com Similarly, alkoxides can serve as nucleophiles, although microwave-assisted substitutions of chloropyridines with morpholine have shown poor conversion when ethanol is used as the solvent, in contrast to reactions carried out in N-methylpyrrolidone. tandfonline.com The reaction is influenced by the electron-withdrawing strength and position of other substituents on the pyridine ring. nih.govresearchgate.net

| Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Piperidine | NMP, Flow reactor, 20 min residence time | 2-Piperidinylpyridine | 57-88% | thieme-connect.com |

| Various secondary amines | NMP, Flow reactor, High temperature | 2-Aminopyridines | Good to excellent | thieme-connect.com |

| 2-Aminoethanethiol | Sodium ethoxide, Ethanol, Microwave heating | 2-(Aminoethylsulfanyl)pyridine | High | tandfonline.com |

| Glutathione | Catalyzed by microsomal glutathione S-transferase 1 | Glutathione conjugate | - | nih.govresearchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the 2-chloro position of the pyridine ring is a suitable site for such transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is effective for 2-chloropyridines. semanticscholar.org This reaction has been successfully performed with arylboronic acids under catalysis by palladium complexes such as Pd(PPh₃)₄, yielding 2-arylpyridines. semanticscholar.org While 4-chloropyridines generally give moderate to good yields, 2-chloropyridines often provide excellent yields. semanticscholar.org Ligand-free Suzuki reactions catalyzed by palladium acetate in aqueous media have also been developed for chloropyridines. researchgate.net Nickel-based catalyst systems have also been explored; however, while 3- and 4-chloropyridine undergo Suzuki-Miyaura cross-coupling with a nickel/dppf catalyst, 2-chloropyridine has been found to be unreactive under these specific conditions due to the formation of stable, catalytically inactive dimeric nickel species. rsc.org

| Coupling Partner | Catalyst System | Base/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | - | 2-Arylpyridines | Excellent | semanticscholar.org |

| Arylboronic acids | Pd(OAc)₂ (ligand-free) | Aqueous media | 2-Arylpyridines | High | researchgate.net |

| Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF / Dioxane | Bipyridines | Good to excellent | nih.gov |

| Arylboronic acids | (NHC)Pd(cinn)Cl | NaHCO₃, TBAB, H₂O | 2-Arylpyridines | 39-99% | researchgate.net |

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions and has been widely used in organic synthesis. wikipedia.orgmdpi.com Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. wikipedia.org This methodology has been applied to the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines in moderate to excellent yields. scirp.orgresearchgate.net

| Coupling Partner | Catalyst System | Base/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Amine base | Alkynylpyridines | General | wikipedia.orgorganic-chemistry.org |

| Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 2-Amino-3-alkynylpyridines | 72-96% | scirp.orgresearchgate.net |

Direct C-H functionalization of pyridines is an atom-economical strategy for introducing substituents, but it is often challenging due to the low reactivity and high Lewis basicity of the pyridine ring. nih.gov Transition-metal-catalyzed C-H activation provides a powerful approach to overcome these challenges. beilstein-journals.org

For 2,5-disubstituted pyridines like this compound, the remaining C-H bonds are at the C-3, C-4, and C-6 positions. Rhodium(I)-catalyzed direct arylation has been shown to be effective for pyridine derivatives, though substitution at the C-2 position is often required for high reactivity. nih.gov Palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines has been developed for the synthesis of substituted bipyridines, with electron-withdrawing substituents on the N-oxide generally giving better yields. acs.org For pyridines with electron-withdrawing groups, highly regioselective C-H arylation at the C-3 and C-4 positions can be achieved. nih.gov

Alkylation of pyridines via C-H activation is also possible. Rhodium(I) catalysis has been used for the alkylation of quinolines and pyridines, with substitution ortho to the nitrogen being a requirement for efficient reaction. nih.gov More recent methods have demonstrated the regiodivergent alkylation of pyridines at the C-2 or C-4 positions, influenced by the choice of alkyllithium activator. acs.org For a 2,5-disubstituted pyridine, these methods could potentially be adapted to functionalize the C-4 or C-6 positions. acs.org

Transformations of the Benzylthio Group

The benzylthio group provides another reactive handle on the molecule, primarily at the sulfur atom and the benzylic carbon-sulfur bond.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for the conversion of thioethers to sulfoxides and sulfones. rsc.orgresearchgate.net The selectivity towards the sulfoxide (B87167) or sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org Catalysts such as titanium-containing zeolites (e.g., TS-1) can be used to facilitate these oxidations. rsc.orgresearchgate.net Other reagents like sodium periodate (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) are also effective for the oxidation of thioethers to sulfoxides. researchgate.net The oxidation of thioethers to sulfoxides is generally much faster than the subsequent oxidation to sulfones, allowing for the selective synthesis of sulfoxides under controlled conditions. acs.org

| Oxidizing Agent | Catalyst/Conditions | Primary Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | TS-1 zeolite | Sulfoxide/Sulfone | rsc.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Silica-based tungstate | Sulfoxide/Sulfone | organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Methanol | Sulfoxide | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | - | Sulfoxide/Sulfone | researchgate.net |

| Sodium Bromate (NaBrO₃) | Ceric ammonium nitrate on silica gel | Sulfoxide | organic-chemistry.org |

The carbon-sulfur bond of the benzylthio group can be cleaved under reductive conditions, a process known as desulfurization. organic-chemistry.org This reaction is valuable for removing the sulfur-containing moiety and introducing a hydrogen atom in its place, or for deprotecting a thiol group.

A classic and effective method for the reductive cleavage of benzyl (B1604629) thioethers is the use of dissolving metals, such as sodium in liquid ammonia. cdnsciencepub.comcdnsciencepub.comamanote.com This method has been used for over 50 years, particularly in peptide chemistry for the removal of benzyl-type protecting groups. nih.gov The reaction proceeds via electron transfer from the sodium to the aromatic ring or the sulfur atom, leading to the cleavage of the C-S bond. It has been shown that the benzylthio group can be selectively cleaved in the presence of other reducible functional groups by carefully controlling the reaction conditions and the amount of sodium used. cdnsciencepub.comcdnsciencepub.comamanote.com The use of a co-solvent like 1,2-dimethoxyethane can improve the solubility of the substrate and facilitate selective cleavage. cdnsciencepub.comcdnsciencepub.comamanote.com While effective, this method requires careful handling of the reagents. nih.gov

| Reagent | Solvent System | Key Feature | Reference |

|---|---|---|---|

| Sodium (Na) | Liquid Ammonia (NH₃) | Classic method for benzyl group removal. | nih.gov |

| Sodium (Na) or Lithium (Li) | Liquid NH₃ / 1,2-dimethoxyethane | Allows for selective C-S bond cleavage. | cdnsciencepub.comcdnsciencepub.comamanote.com |

Reactions of the Benzyl Moiety

The benzyl group in this compound can undergo reactions typical of both the aromatic ring and the benzylic methylene group.

The benzyl group's aromatic ring can participate in electrophilic aromatic substitution reactions. The methylene-sulfur linkage (-CH₂-S-) attached to the ring acts as an electron-donating group, thus activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro derivatives. Due to steric hindrance from the rest of the molecule, the para product, 5-((4-nitrobenzyl)thio)-2-chloropyridine, is often the major isomer.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-((4-Nitrobenzyl)thio)-2-chloropyridine |

| Bromination | Br₂, FeBr₃ | 5-((4-Bromobenzyl)thio)-2-chloropyridine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-((4-Acetylbenzyl)thio)-2-chloropyridine |

The methylene (-CH₂-) group of the benzyl moiety is susceptible to functionalization, primarily through oxidation or radical halogenation.

Oxidation: The thioether linkage can be oxidized to a sulfoxide and further to a sulfone. This transformation significantly alters the electronic properties of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of this compound would yield 2-chloro-5-(benzylsulfinyl)pyridine and subsequently 2-chloro-5-(benzylsulfonyl)pyridine.

| Reactant | Reagent | Product |

| This compound | H₂O₂ or m-CPBA (1 equiv.) | 2-Chloro-5-(benzylsulfinyl)pyridine |

| This compound | H₂O₂ or m-CPBA (2 equiv.) | 2-Chloro-5-(benzylsulfonyl)pyridine |

Benzylic Halogenation: The benzylic protons can be substituted with halogens, typically bromine, via a free-radical pathway. N-Bromosuccinimide (NBS), often with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, is the reagent of choice for this transformation. This reaction would produce 5-((bromo(phenyl)methyl)thio)-2-chloropyridine.

| Reactant | Reagent | Initiator | Product |

| This compound | N-Bromosuccinimide (NBS) | AIBN or UV light | 5-((Bromo(phenyl)methyl)thio)-2-chloropyridine |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridine (B92270) Thioether Analysis

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For pyridine thioethers like 5-(Benzylthio)-2-chloropyridine, a suite of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons in the molecule. The spectrum is expected to show distinct signals for the protons on the pyridine ring and the benzyl (B1604629) group.

The pyridine ring protons exhibit characteristic chemical shifts and coupling patterns. The proton at the C-6 position is expected to appear as a doublet downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C-3 and C-4 will also appear as doublets or doublets of doublets, with their exact positions influenced by the chloro and benzylthio substituents.

The benzyl group protons will present as a singlet for the methylene (-CH₂-) protons and a set of multiplets for the five aromatic protons of the phenyl ring. The methylene protons are adjacent to the sulfur atom, which will shift their signal downfield.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | 7.30 - 7.50 | d or dd | ~8-9 Hz |

| Pyridine H-4 | 7.60 - 7.80 | dd | ~8-9 Hz, ~2-3 Hz |

| Pyridine H-6 | 8.20 - 8.40 | d | ~2-3 Hz |

| Benzyl -CH₂- | 4.10 - 4.30 | s | - |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum. The C-2 carbon, bonded to the electronegative chlorine atom, is expected to be significantly downfield. The C-5 carbon, attached to the sulfur atom, will also be influenced by the thioether linkage. The carbons of the benzyl group will include a signal for the methylene carbon and signals for the phenyl ring carbons. The ipso-carbon of the phenyl ring (attached to the methylene group) will have a different chemical shift compared to the ortho, meta, and para carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 148 - 152 |

| Benzyl -CH₂- | 35 - 40 |

| Benzyl Phenyl C (ipso) | 135 - 140 |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.eduresearchgate.net For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6, depending on the coupling constants), confirming their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. nih.govmdpi.com This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₂H₁₀ClNS. sigmaaldrich.com The experimentally determined mass would be compared to the calculated exact mass to confirm the molecular formula. csic.esmdpi.com

In addition to determining the molecular weight, mass spectrometry can provide structural information by analyzing the fragmentation pattern of the molecule upon ionization. sapub.orgmiamioh.edu For this compound, several characteristic fragmentation pathways can be predicted:

Formation of the Tropylium Ion: A very common fragmentation for benzyl-containing compounds is the cleavage of the benzyl C-C bond to form the highly stable tropylium ion at m/z 91.

Cleavage of the Thioether Bond: The C-S bonds are relatively weak and prone to cleavage. This can lead to the loss of the benzyl radical or the formation of ions corresponding to the chloropyridinethiol fragment.

Fragmentation of the Pyridine Ring: The chloropyridine ring itself can fragment, for example, by losing the chlorine atom or a molecule of hydrogen cyanide (HCN). researchgate.net

The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, further aiding in their identification. docbrown.info The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of the molecule. gre.ac.uknih.govraco.cat

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In this compound, the IR spectrum is expected to display a combination of characteristic absorption bands arising from its three main components: the 2,5-disubstituted pyridine ring, the benzyl group, and the thioether linkage.

The presence of the pyridine ring is confirmed by several bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. pressbooks.pubyoutube.com The substitution pattern on the ring also influences the spectrum, with specific out-of-plane C-H bending vibrations appearing in the 900-700 cm⁻¹ range.

The benzyl group contributes its own set of distinct absorptions. These include the aromatic C-H stretches from the phenyl ring, also found above 3000 cm⁻¹, and characteristic aromatic C=C ring stretching bands around 1600, 1580, and 1500 cm⁻¹. The methylene (-CH₂-) bridge between the sulfur and the phenyl ring will exhibit sp³ C-H stretching vibrations typically in the 2960-2850 cm⁻¹ range. pressbooks.pub

The thioether (C-S) and chloro (C-Cl) functional groups also produce characteristic signals, although they can be weaker and appear in the fingerprint region (below 1500 cm⁻¹), where many other vibrations occur. The C-S stretching vibration for thioethers is typically found in the 710-570 cm⁻¹ range. nih.gov The C-Cl stretch for chloro-aromatic compounds is generally observed in the 1100-800 cm⁻¹ region. The precise position of these bands can provide insight into the molecular conformation. nih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine & Benzyl Rings | Aromatic C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | sp³ C-H Stretch | 2960 - 2850 |

| Pyridine & Benzyl Rings | Aromatic C=C and C=N Stretch | 1600 - 1400 |

| Chloro-Pyridine | C-Cl Stretch | 1100 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the spectrum is dominated by π→π* and n→π* transitions associated with its aromatic systems and the heteroatoms present. libretexts.org

The pyridine ring itself exhibits characteristic π→π* transitions, which are transitions of an electron from a bonding π orbital to an antibonding π* orbital. aip.org These are typically intense absorptions. The nitrogen atom in the pyridine ring also possesses a lone pair of non-bonding electrons (n). These electrons can be excited to an antibonding π* orbital, resulting in an n→π* transition. libretexts.orgaip.org These transitions are generally of lower intensity compared to π→π* transitions and are sensitive to solvent polarity; they often experience a blue shift (shift to shorter wavelength) in polar, hydrogen-bonding solvents. aip.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Moiety | Expected Characteristics |

|---|---|---|---|

| π→π* | π → π* | Pyridine Ring, Benzyl Ring | High intensity (large molar absorptivity) |

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

X-ray Crystallography for Solid-State Structure Determination (as applied to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related derivatives provides significant insight into the expected molecular geometry and intermolecular interactions.

For instance, studies on N-benzyl-2-(pyrimidin-2-ylthio)-acetamide derivatives reveal key structural features that are likely to be present in this compound. vensel.org X-ray analysis of such molecules provides exact bond lengths, bond angles, and torsion angles. This would allow for the precise determination of the C-S bond length and the C-S-C bond angle of the thioether bridge, as well as the conformation of the benzyl group relative to the pyridine ring. It would also confirm the planarity of the pyridine ring. Furthermore, crystallographic data elucidates how molecules pack in the solid state, revealing non-covalent interactions such as π-π stacking between aromatic rings or other hydrogen bonds which stabilize the crystal lattice. vensel.org In related copper complexes with substituted pyridine ligands, X-ray diffraction has been used to evaluate how electronic effects of substituents translate into structural changes in bond lengths. nih.gov

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. While IR measures the absorption of light due to changes in a molecule's dipole moment, Raman measures the inelastic scattering of light due to changes in its polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov

For this compound, a Raman spectrum would provide valuable confirmatory data. The C-S bond of the thioether and the C-Cl bond often produce strong signals in Raman spectra. The symmetric "breathing" modes of the pyridine and benzene rings, where the rings uniformly expand and contract, are typically strong and characteristic in the Raman spectrum. Low-frequency Raman spectroscopy can also probe the collective vibrational modes of the crystal lattice, providing information on crystal packing and polymorphism. mdpi.com Studies on related compounds like 2-amino-5-chloropyridine have utilized FT-Raman in conjunction with DFT calculations to assign vibrational modes with high accuracy. researchgate.net

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron Spectroscopy (PES) is a powerful technique that directly probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. Ultraviolet Photoelectron Spectroscopy (UPS), in particular, provides information about the energies of valence molecular orbitals. sharif.edu

Applying PES to this compound would provide experimental measurement of the electron binding energies. These energies can be directly correlated with the energies of the molecule's occupied molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO). This experimental data is invaluable for validating and refining the results of quantum chemical calculations, such as Density Functional Theory (DFT), which are often used to model the electronic structure of substituted pyridines. acs.orgnih.gov By analyzing the PES spectrum, one could experimentally assess the influence of the chloro and benzylthio substituents on the pyridine ring's electronic structure, providing a deeper understanding of its reactivity and molecular properties. nih.govnumberanalytics.com

Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A comprehensive review of published scientific research reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational chemistry techniques, detailed studies focusing on its electronic structure, molecular orbitals, conformational landscape, and reaction mechanisms appear to be absent from the public domain.

While computational methods are frequently used to characterize similar molecules, specific data for this compound is not available. Methodologies like Density Functional Theory (DFT) are standard for predicting the ground state properties of heterocyclic compounds. nih.govresearchgate.net For instance, studies on related molecules like 5-chloro-2-hydroxypyridine and 2-amino-5-chloropyridine have utilized DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to determine optimized molecular geometries, including bond lengths and angles. nih.govresearchgate.net However, no such data has been published for this compound.

Similarly, the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice for predicting molecular reactivity. The energy gap between the HOMO and LUMO levels provides insights into the chemical stability and the charge transfer interactions within a molecule. nih.govresearchgate.net For many organic molecules, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Theoretical studies on other benzylthio-containing compounds or chloropyridine derivatives have employed this analysis, but the specific HOMO-LUMO energy values and reactivity predictions for this compound have not been reported. nih.govnih.govresearchgate.net

Furthermore, in-depth computational explorations, including conformational analysis to map energy landscapes and the elucidation of reaction mechanisms through transition state calculations, are powerful tools for understanding a molecule's behavior. mdpi.com Such studies can detail reaction pathways and their associated energy barriers, providing crucial information for synthesis and reactivity prediction. mdpi.com Research into the thermal decomposition and reaction mechanisms of other complex heterocyclic molecules demonstrates the potential of these computational approaches. mdpi.comresearchgate.net Yet, these specific types of theoretical investigations have not been applied to this compound in any available literature.

Computational Chemistry and Theoretical Investigations of 5 Benzylthio 2 Chloropyridine

Molecular Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) is a valuable descriptor used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. An MEP analysis for 5-(Benzylthio)-2-chloropyridine would provide crucial information about its potential interaction with biological targets and other molecules. This analysis typically involves calculating the electrostatic potential at the molecule's surface and visualizing it with a color-coded map, where red indicates regions of high electron density (negative potential) and blue represents areas of electron deficiency (positive potential).

Such a study would identify the most likely sites for hydrogen bonding and other non-covalent interactions. For this compound, one might hypothesize that the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioether group would exhibit negative electrostatic potential, making them potential sites for electrophilic attack or interaction with electron-deficient species. Conversely, the hydrogen atoms on the aromatic rings would likely show positive potential. Without specific computational studies, these remain educated hypotheses.

Due to the lack of published research, no data tables detailing the calculated values of electrostatic potential maxima and minima for this compound can be provided.

Spectroscopic Property Prediction through Computational Methods

Computational methods are also instrumental in predicting and interpreting spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule, researchers can gain a deeper understanding of its structure and bonding.

A computational spectroscopic analysis of this compound would involve optimizing its geometry and then performing frequency and NMR calculations. The predicted spectra could then be compared with experimental data, if available, to confirm the molecular structure and assign spectral bands to specific vibrational modes or atomic nuclei. This process is invaluable for characterizing new or complex molecules.

Unfortunately, no computational studies predicting the spectroscopic properties of this compound have been found in the scientific literature. Therefore, no data tables of predicted vibrational frequencies or NMR chemical shifts can be presented.

Applications As a Key Intermediate in Complex Molecular Architectures

Precursor in Heterocyclic Synthesis

The pyridine (B92270) ring is a fundamental structural motif in a vast array of chemical compounds. The presence of both a leaving group (the chloro substituent) and a modifiable sulfur linkage in 5-(Benzylthio)-2-chloropyridine makes it a valuable starting material for the synthesis of fused pyridine systems.

Similarly, the formation of triazolopyridines from 2-chloropyridine precursors typically involves the introduction of a hydrazine moiety, followed by cyclization with a one-carbon unit. In the case of this compound, this would involve nucleophilic substitution of the chlorine atom by hydrazine, followed by subsequent reactions to form the triazole ring. The benzylthio group would remain as a substituent on the newly formed triazolopyridine ring system, available for further functionalization if desired.

The synthesis of polycyclic aromatic compounds often relies on coupling reactions that form new carbon-carbon bonds. While specific examples utilizing this compound as a direct precursor for polycyclic aromatic hydrocarbons are not extensively documented, its structure lends itself to such transformations. Cross-coupling reactions, such as the Suzuki or Stille reactions, could potentially be employed at the 2-position of the pyridine ring by replacing the chloro group. Subsequent cyclization strategies could then be used to construct additional aromatic rings, leading to the formation of complex polycyclic systems.

Building Block in Functional Molecule Construction

Beyond the synthesis of fused heterocycles, this compound can serve as a foundational piece in the assembly of various functional molecules.

The pyridine moiety is a common feature in many agrochemicals, including insecticides and fungicides. The strategic placement of substituents on the pyridine ring is crucial for biological activity. While specific, publicly available research detailing the use of this compound as an intermediate in the synthesis of commercial agrochemicals is limited, its chemical structure is relevant to this field. The thioether and chloro functionalities allow for the introduction of various pharmacophores, making it a potential building block for the discovery of new and effective crop protection agents.

Many pharmaceutical compounds contain a pyridine or a related heterocyclic core. The ability to functionalize the pyridine ring at multiple positions is a key aspect of medicinal chemistry. Although direct evidence of this compound's role as an intermediate in the synthesis of specific drug candidates is not prevalent in the available literature, its potential is clear. The reactive sites on the molecule provide handles for the attachment of various side chains and functional groups, which is a fundamental process in the development of new therapeutic agents.

Pyridine-containing molecules are of interest in material science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers. The electronic properties of the pyridine ring can be tuned by the introduction of different substituents. The benzylthio group in this compound, for example, can influence the molecule's photophysical properties. While its specific application in this area is not well-documented, it represents a potential precursor for the synthesis of novel organic materials with tailored electronic and optical characteristics.

Role in Transition-Metal Catalyzed Synthesis of Advanced Organic Compounds

The compound this compound serves as a significant building block in organic synthesis, primarily due to the strategic placement of its functional groups, which allows for selective, stepwise modifications. The 2-chloro substituent on the pyridine ring is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for their efficiency and precision in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

While specific, published examples detailing the extensive use of this compound in such reactions are not widespread in readily accessible literature, its structural features make it an ideal substrate for several key catalytic transformations. The chlorine atom at the C2 position of the pyridine ring acts as a versatile leaving group, enabling chemists to introduce diverse molecular fragments. This functionality positions this compound as a valuable intermediate for constructing more complex, polyfunctional molecules that are often scaffolds for pharmaceuticals and advanced materials.

The primary transition-metal-catalyzed reactions for which 2-chloropyridines are well-known substrates include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-chloropyridine with an organoboron reagent (such as a boronic acid or ester). researchgate.netnih.govmdpi.com This method is one of the most powerful for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl and hetero-biaryl compounds. By reacting this compound with various aryl or heteroaryl boronic acids, complex molecules featuring a 5-(benzylthio)pyridyl moiety linked to another aromatic system can be constructed.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. soton.ac.uknih.govmdpi.com Utilizing this compound in a Sonogashira reaction would install an alkynyl group at the 2-position of the pyridine ring. The resulting 2-alkynylpyridine derivatives are important intermediates themselves, used in the synthesis of heterocycles, natural products, and conjugated materials. nih.gov

Heck Coupling: The Heck reaction forms a C-C bond between an unsaturated halide (like 2-chloropyridine) and an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction would allow for the introduction of vinyl groups at the 2-position of the pyridine ring, leading to the formation of substituted styrylpyridines and related structures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds by reacting an aryl halide with an amine. nih.gov This would enable the synthesis of various 2-amino-5-(benzylthio)pyridine derivatives, which are common structural motifs in medicinal chemistry.

The benzylthio group at the 5-position is generally stable under the conditions of these palladium-catalyzed reactions, making it a reliable spectator group that can be carried through the synthetic sequence. This allows for the elaboration of the 2-position without disturbing the sulfur linkage, preserving it for subsequent transformations if needed.

The table below illustrates the expected products from the application of these key transition-metal-catalyzed reactions to this compound, demonstrating its potential in generating diverse molecular architectures.

Table 1: Representative Transition-Metal-Catalyzed Reactions Using this compound as a Substrate

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure | Class of Compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-5-(benzylthio)pyridine | Biaryl / Hetero-biaryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | 2-Alkynyl-5-(benzylthio)pyridine | Alkynylpyridine |

| Heck | Alkene (CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Vinyl-5-(benzylthio)pyridine | Vinylpyridine |

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of pyridine (B92270) derivatives often involves multi-step procedures. beilstein-journals.org Future research is increasingly focused on developing more efficient and environmentally benign methodologies. The synthesis of the core structure itself can be improved. For instance, the preparation of the precursor 2-chloro-5-chloromethylpyridine can be achieved via a direct cyclization reaction, which circumvents the production of chlorinated by-products often seen in older methods. google.com

Modern synthetic techniques offer promising avenues for the synthesis and derivatization of 5-(benzylthio)-2-chloropyridine. The application of ultrasound-assisted synthesis, which has been shown to enhance reaction efficiency for related sulfur-containing heterocycles like 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, presents a viable strategy for reducing reaction times and energy consumption. researchgate.net Furthermore, the use of continuous flow reactors, as demonstrated in the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine, allows for rapid, efficient, and scalable production with improved process control. asianpubs.orgasianpubs.org Phase-transfer catalysis is another area ripe for exploration, as it has been shown to significantly improve yields in related nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Table 1: Modern Synthetic Methodologies and Their Potential Application

| Methodology | Advantage | Potential Application to this compound | Reference |

|---|---|---|---|

| Direct Cyclization | Reduces by-products, increases purity. | Synthesis of the 2-chloro-5-(substituted)pyridine precursor. | google.com |

| Ultrasound-Assisted Synthesis | Increased reaction rates, higher yields, milder conditions. | Efficient S-alkylation to form the benzylthioether linkage. | researchgate.net |

| Continuous Flow Reaction | High efficiency, scalability, enhanced safety. | Derivatization of the pyridine core or benzyl (B1604629) group. | asianpubs.orgasianpubs.org |

| Phase-Transfer Catalysis | Improved yields in biphasic systems, milder conditions. | Facilitating the SNAr reaction at the 2-position of the pyridine ring. | nih.gov |

Exploration of Undiscovered Reactivity Patterns for Enhanced Derivatization

The this compound molecule possesses several reactive sites that can be exploited for further derivatization. The chlorine atom at the 2-position is susceptible to SNAr reactions, a common strategy for introducing a wide variety of functional groups and building complex molecular architectures. beilstein-journals.orgnih.gov

Beyond simple substitution, future work could explore more complex transformations. The thioether linkage is a key functional handle. Its oxidation to the corresponding sulfoxide (B87167) and sulfone would dramatically alter the electronic properties and hydrogen bonding capabilities of the molecule. This strategy has been effectively used in other scaffolds, such as the replacement of a sulfonamide with a thioether in the design of SIRT2 inhibitors, to modulate biological activity. nih.gov

Furthermore, the pyridine ring itself can undergo transformations to create fused heterocyclic systems. The synthesis of thieno[2,3-b]pyridines from related precursors demonstrates the potential for building novel, polycyclic structures with unique properties. mdpi.com The benzyl group also offers a site for modification, such as substitution on the phenyl ring, which can be used to fine-tune steric and electronic parameters.

Rational Design of Derivatized Compounds with Tunable Chemical Properties

Rational design involves the deliberate modification of a lead compound to optimize its properties for a specific application, often guided by an understanding of structure-activity relationships (SAR). mdpi.com For this compound, this approach can be used to create derivatives with tailored biological or material properties.

For therapeutic applications, modifications can be designed to enhance target affinity and selectivity. For example, in the development of sirtuin inhibitors, replacing a sulfonamide group with a thioether—a core feature of this compound—was found to increase potency and selectivity for SIRT2 over other isoforms. nih.gov This highlights how the sulfur atom is a critical modulator of biological activity. Similarly, the introduction of various N-aroyl moieties onto a related 2-(benzylthio)benzenesulfonamide scaffold resulted in compounds with a broad spectrum of anticancer activity, demonstrating that modifications distal to the core can have profound effects. nih.gov

The physical properties can also be tuned. In the development of anti-proliferative thieno[2,3-b]pyridines, it was found that modifications designed to disrupt crystal packing led to improved biological activity, suggesting that solid-state properties are a critical design parameter. mdpi.com

Table 2: Strategies for Rational Design of this compound Derivatives

| Modification Site | Design Strategy | Desired Outcome | Reference Example |

|---|---|---|---|

| Thioether Linkage | Oxidation to sulfoxide/sulfone. | Modulate electronic properties, solubility, and hydrogen bonding potential. | nih.gov |

| 2-Position (Cl) | SNAr with various nucleophiles (amines, alcohols). | Introduce functional groups to interact with biological targets. | nih.govmdpi.comnih.gov |

| Benzyl Group | Substitution on the phenyl ring. | Tune steric and electronic properties to optimize binding. | nih.gov |

Integration of Advanced Computational Methodologies with Experimental Studies

The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern chemical research. For this compound and its derivatives, computational tools can accelerate the design and discovery process.

Density Functional Theory (DFT) can be employed to investigate the compound's fundamental properties, such as its electronic structure, reactivity, and spectral characteristics. researchgate.netresearchgate.net These calculations can help predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic strategy. researchgate.net

Molecular docking and molecular dynamics simulations are invaluable for drug discovery applications. nih.gov These methods can predict how derivatives of this compound might bind to a specific protein target. mdpi.comnih.gov For instance, docking studies were instrumental in rationalizing why a thioether linkage was more favorable than a sulfonamide for SIRT2 inhibition. nih.gov Such in silico screening can prioritize which derivatives to synthesize, saving significant time and resources. mdpi.com

Table 3: Computational Tools in the Study of this compound

| Computational Method | Application | Research Finding Example | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; predict spectroscopic properties. | Comparison of experimental and computed data to confirm molecular structures. | researchgate.netresearchgate.net |

| Molecular Docking | Predict binding modes and affinities of ligands to biological targets. | Revealed unfavorable role of a sulfonamide moiety, prompting its replacement with a thioether. | nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of ligand-receptor complexes over time. | Revealed crucial amino acid residues interacting with a high-affinity ligand. | nih.gov |

| ADMET Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Employed to assess the drug-likeness of novel compounds before synthesis. | mdpi.com |

Emerging Roles in Interdisciplinary Chemical Sciences

The versatility of the this compound scaffold makes it a valuable building block in various interdisciplinary fields, most notably medicinal chemistry and agrochemistry. The pyridine ring is a well-established pharmacophore found in numerous approved drugs. mdpi.com

Derivatives of this scaffold are being explored for a range of therapeutic applications. Research on structurally related compounds has revealed potent anti-proliferative and anticancer activities. nih.govmdpi.com The 2-(benzylthio)pyrimidine core, which is structurally analogous, has shown significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.orgresearchgate.net Furthermore, related pyridine-based hydrazone derivatives have shown promise as potential antimicrobial and anti-malarial agents. asianpubs.org The discovery of 3-(benzylthio)benzamide derivatives as selective inhibitors of SIRT2 points to a potential role in developing treatments for neurodegenerative disorders like Huntington's disease. nih.gov

In agrochemistry, the 2-chloro-5-(substituted)pyridine core is a critical intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid. google.comresearchgate.net This highlights the industrial relevance of this chemical class and the ongoing need for efficient and sustainable routes to its synthesis. The future will likely see the development of derivatives with novel modes of action for both pharmaceutical and agricultural applications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Benzylthio)-2-chloropyridine in academic research?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic aromatic substitution : Reacting 2-chloro-5-nitropyridine with benzyl mercaptan under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. This method is analogous to protocols used for related chloropyridines, where thiol groups replace nitro or halogen substituents .

- Cross-coupling reactions : Palladium-catalyzed coupling between 2-chloropyridine derivatives and benzylthiol precursors, as seen in the synthesis of structurally similar sulfanylpyridines .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | DMF, K₂CO₃, 80°C, 12h | |

| Pd-Catalyzed Coupling | 70–85 | Pd(PPh₃)₄, DMSO, 100°C, 8h |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The benzylthio group typically shows a singlet for the SCH₂Ph protons at δ 3.8–4.2 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .

- IR Spectroscopy : Confirm the C-S bond (∼650 cm⁻¹) and C-Cl stretch (∼550 cm⁻¹), as validated for analogous chloropyridines .

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 251.03 for C₁₂H₁₀ClNS) .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Avoid dust formation; clean spills immediately with inert absorbents (e.g., vermiculite) and dispose of waste in designated containers .

- Ventilation : Maintain adequate airflow to reduce airborne concentrations below 1 mg/m³, as recommended for chlorinated pyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility. DMF often enhances nucleophilicity of thiols but may increase side reactions .

- Temperature Control : Conduct reactions at 60–80°C to accelerate substitution while minimizing decomposition. Use microwave-assisted synthesis for rapid heating (e.g., 100°C, 30 min) .

- Catalyst Additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in further functionalization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the C-4 position may show higher electrophilicity due to electron-withdrawing Cl and S-substituents .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to identify optimal media for Suzuki-Miyaura couplings or halogenation .

Q. How should researchers address discrepancies in biological activity data among this compound derivatives?

- Methodological Answer :

- Assay Reprodubility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. For instance, derivatives with para-substituted benzylthio groups showed variable IC₅₀ values in antimicrobial assays, necessitating standardized protocols .

- Structural Elucidation : Use X-ray crystallography to confirm regiochemistry of derivatives, as misassignment of substituent positions can lead to conflicting bioactivity reports .

Table 2 : Case Study on Bioactivity Variability

| Derivative | Reported IC₅₀ (μM) | Assay System | Resolution Method |

|---|---|---|---|

| 5-(4-NO₂-BnS)-2-ClPy | 12.5 ± 1.2 | E. coli MIC | Replicate testing |

| 5-(2-Me-BnS)-2-ClPy | 25.0 ± 3.1 | S. aureus MIC | X-ray confirmation |

Key Notes

- Data Contradictions : Cross-validate spectral data with computational models (e.g., NMR chemical shift predictions via ACD/Labs) to resolve ambiguities in peak assignments .

- Authoritative Sources : Prioritize data from NIST Chemistry WebBook for spectroscopic references and peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) for synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.